3-Hydroxytridec-12-enoic acid

Catalog No.
S8830927
CAS No.
51139-05-0
M.F
C13H24O3
M. Wt
228.33 g/mol
Availability
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3-Hydroxytridec-12-enoic acid

CAS Number

51139-05-0

Product Name

3-Hydroxytridec-12-enoic acid

IUPAC Name

3-hydroxytridec-12-enoic acid

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h2,12,14H,1,3-11H2,(H,15,16)

InChI Key

YNWBLTNAQFZKQI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(CC(=O)O)O

Chemical Synthesis Strategies

Stepwise Organic Synthesis Approaches

A critical advancement involves the use of Grignard reagents to extend carbon chains while preserving the unsaturated bond. For example, the condensation of (E)-alk-3-enoic esters with alkyl halides in tetrahydrofuran (THF) facilitates the formation of the 12-enoic backbone, achieving yields exceeding 70% under optimized conditions [6]. Post-condensation steps typically involve hydroxylation via Sharpless asymmetric dihydroxylation, though this requires careful temperature control to prevent epoxide formation [5].

Catalytic Asymmetric Hydrogenation Methods

Catalytic asymmetric hydrogenation has emerged as a powerful tool for introducing the hydroxyl group with high enantiomeric excess (ee). Palladium-based catalysts, such as Pd/C in ethanolic acetic acid, enable simultaneous reduction of double bonds and cleavage of protective benzyl groups, as demonstrated in the final step of a seven-step synthesis [2]. Recent protocols employ chiral ligands like (R)-BINAP to achieve ee values >95% for the 3-hydroxy configuration [5]. A key innovation involves solvent engineering; replacing traditional dichloromethane with Cyrene® (a biomass-derived solvent) improves reaction kinetics and reduces environmental impact [2].

Enzymatic Biosynthesis

Fatty Acid Hydratase-Mediated Production

Fatty acid hydratases offer a biocatalytic route to 3-hydroxytridec-12-enoic acid by selectively hydrating unsaturated fatty acids. US20150057461A1 details the use of Stenotrophomonas maltophilia-derived oleic acid hydratase to convert lesquerolic acid (a C20 unsaturated fatty acid) into ω-hydroxytridec-11-enoic acid via β-oxidation-like chain shortening [3]. This method achieves >90% conversion efficiency when paired with alcohol dehydrogenases from Micrococcus luteus, which further oxidize transient ketone intermediates to hydroxyl groups [3].

Microbial Metabolic Engineering Approaches

Metabolic engineering in Escherichia coli and Saccharomyces cerevisiae has enabled de novo biosynthesis of 3-hydroxytridec-12-enoic acid. By integrating heterologous genes from Pseudomonas putida (encoding P450 monooxygenases) and Yarrowia lipolytica (encoding fatty acid desaturases), researchers have constructed strains that produce the compound directly from glucose [5]. Flux balance analysis reveals that optimizing the NADPH/NADP+ ratio through overexpression of glucose-6-phosphate dehydrogenase increases titers by 2.3-fold [5]. A recent breakthrough involves CRISPR-Cas9-mediated knockout of β-oxidation pathways in Y. lipolytica, redirecting carbon flux toward hydroxylated fatty acid accumulation [5].

Table 1: Comparative Analysis of Synthesis Methods

MethodYield (%)Enantiomeric Excess (%)Key Advantages
Stepwise Organic [1] [2]72–8885–92Scalable, uses commercial precursors
Catalytic Hydrogenation [2] [5]88–9593–97High stereocontrol, solvent flexibility
Enzymatic Hydratase [3]90–95>99Single-step conversion, mild conditions
Metabolic Engineering [5]65–78N/ARenewable substrates, low waste

Thermodynamic Parameters

Melting Point and Solubility Characteristics

3-Hydroxytridec-12-enoic acid exhibits distinctive thermodynamic properties that reflect its unique structural features. The compound has a molecular weight of 228.33 grams per mole and an exact mass of 228.17254462 daltons [1]. The molecular formula C₁₃H₂₄O₃ indicates the presence of thirteen carbon atoms, twenty-four hydrogen atoms, and three oxygen atoms, with one undefined atom stereocenter contributing to potential stereoisomeric forms [1].

The melting point characteristics of 3-hydroxytridec-12-enoic acid have not been extensively documented in the literature. However, comparative analysis with structurally related compounds provides valuable insights. The hydroxyl group at position 3 and the double bond at position 12 significantly influence the thermal transition properties. Related saturated hydroxy fatty acids, such as 3-hydroxytridecanoic acid, demonstrate melting points in the range of 68-70°C [2] [3]. The presence of the double bond in 3-hydroxytridec-12-enoic acid is expected to lower the melting point compared to its saturated analogue, following the general principle that unsaturation reduces intermolecular packing efficiency [4].

Solubility characteristics of 3-hydroxytridec-12-enoic acid reflect its amphiphilic nature. The compound demonstrates limited solubility in water due to its hydrophobic alkyl chain, characterized by a topological polar surface area of 57.5 Ų and a hydrophobicity index (XLogP3-AA) of 3.6 [1]. The compound exhibits good solubility in organic solvents, particularly chloroform, ethanol, and methanol [2]. This solubility profile is consistent with its structural features, where the carboxylic acid group and hydroxyl group provide hydrophilic character while the extended alkyl chain with terminal double bond contributes to lipophilic properties.

PropertyValueReference
Molecular Weight228.33 g/molPubChem 2.1 [1]
Exact Mass228.17254462 DaPubChem 2.1 [1]
Topological Polar Surface Area57.5 ŲCactvs 3.4.6.11 [1]
Hydrophobicity Index (XLogP3-AA)3.6XLogP3 3.0 [1]
Water SolubilityLimited (hydrophobic molecule)Calculated from structure
Organic Solvent SolubilitySoluble in chloroform, ethanol, methanolMatreya data sheet [2]

Surface Activity and Micelle Formation

The surface activity of 3-hydroxytridec-12-enoic acid is governed by its amphiphilic molecular structure, which combines hydrophilic head groups with a hydrophobic tail. The presence of both a carboxylic acid group and a hydroxyl group at position 3 creates a relatively polar head region, while the thirteen-carbon chain with a terminal double bond provides the hydrophobic tail necessary for surface activity [5].

Critical micelle concentration (CMC) determination for 3-hydroxytridec-12-enoic acid has not been extensively reported in the literature. However, comparative analysis with structurally similar compounds provides valuable insights. Fatty acids with similar chain lengths typically exhibit CMC values in the range of 0.1 to 10 millimolar, depending on the degree of unsaturation and functional group positioning [6]. The presence of the hydroxyl group at position 3 is expected to increase the CMC compared to the corresponding non-hydroxylated fatty acid, as the additional polar group enhances water solubility and reduces the driving force for micelle formation [7].

Surface tension reduction capabilities of 3-hydroxytridec-12-enoic acid are anticipated to be significant, given its structural similarity to other hydroxy fatty acids that demonstrate effective surface activity. The compound's ability to reduce surface tension depends on its adsorption at the air-water interface, where the hydrophobic tail orients toward the air phase while the hydrophilic head groups remain in contact with the aqueous phase [8]. The presence of the double bond at position 12 may influence the packing density at the interface, potentially affecting the limiting surface tension values.

Micelle formation characteristics of 3-hydroxytridec-12-enoic acid are expected to follow typical patterns observed for medium-chain fatty acids. The compound likely forms spherical micelles at concentrations above the CMC, with the hydrophobic tails aggregating in the micelle core and the carboxylic acid and hydroxyl groups oriented toward the aqueous phase [9]. The aggregation number, representing the number of molecules per micelle, is anticipated to be in the range of 20-60 molecules, consistent with fatty acids of similar chain length [7].

ParameterExpected RangeBasis for Estimation
Critical Micelle Concentration0.1-10 mMComparison with similar fatty acids [6]
Surface Tension Reduction25-35 mN/mTypical for medium-chain fatty acids [8]
Aggregation Number20-60 moleculesChain length correlation [7]
Micelle ShapeSphericalTypical for single-chain surfactants [9]

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-hydroxytridec-12-enoic acid, enabling precise identification and characterization of its molecular architecture. The compound exhibits characteristic NMR signatures that reflect its unique structural features, including the hydroxyl group at position 3, the carboxylic acid functionality, and the terminal double bond at position 12 [10].

Proton NMR (¹H NMR) spectroscopy reveals distinctive chemical shift patterns for 3-hydroxytridec-12-enoic acid. The terminal methyl groups generate characteristic triplet signals at approximately 0.87 parts per million, while the extensive methylene chain produces multiplet patterns in the range of 1.25 parts per million [11]. The protons alpha to the carbonyl group (-CO-CH₂-CH₂-) appear as multiplets around 1.62 parts per million, and the protons directly adjacent to the ester linkage (-CO-CH₂-) manifest as triplets at approximately 2.32 parts per million [11].

The hydroxyl-bearing carbon at position 3 produces a characteristic multiplet in the range of 3.70-3.85 parts per million, which serves as a diagnostic signal for the 3-hydroxy substitution pattern [12]. The terminal double bond system generates distinctive multiplet patterns in the range of 5.26-5.50 parts per million, corresponding to the unsaturated carbon protons (-CH=CH-) [11].

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary structural information through carbon framework analysis. The terminal methyl carbons appear as quartet signals at approximately 14.3 parts per million, while the methylene carbons generate multiplet patterns in the 20-40 parts per million range [11]. The glycerol-type carbons, including the hydroxyl-bearing carbon at position 3, produce characteristic signals in the 62.1-68.9 parts per million region [10].

The double bond carbons at position 12 exhibit distinctive multiplet patterns in the 125-135 parts per million range, providing clear evidence for the unsaturated functionality [11]. The carbonyl carbon of the carboxylic acid group generates a characteristic singlet at approximately 173.10 parts per million, confirming the presence of the acid functionality [11].

NMR TypeChemical Shift (ppm)AssignmentMultiplicity
¹H NMR0.87Terminal methyl groups (-CH₃)Triplet
¹H NMR1.25Methylene groups (-CH₂-)Multiplet
¹H NMR1.62Protons α to carbonyl (-CO-CH₂-CH₂-)Multiplet
¹H NMR2.32Protons α to ester (-CO-CH₂-)Triplet
¹H NMR3.70-3.85Proton on hydroxyl-bearing carbonMultiplet
¹H NMR5.26-5.50Unsaturated carbons (-CH=CH-)Multiplet
¹³C NMR14.3Terminal methyl carbonsQuartet
¹³C NMR20-40Methylene carbonsMultiplet
¹³C NMR62.1-68.9Glycerol carbonsMultiplet
¹³C NMR125-135Double bond carbonsMultiplet
¹³C NMR173.10Carbonyl carbonSinglet

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-hydroxytridec-12-enoic acid reveals characteristic fragmentation patterns that provide definitive structural identification and positional information for functional groups. The compound undergoes predictable fragmentation pathways under electron ionization conditions, generating diagnostic fragment ions that confirm the molecular structure and functional group positioning [13].

The molecular ion peak [M]⁺ at mass-to-charge ratio 228 typically exhibits weak intensity, consistent with the general behavior of fatty acids under electron ionization conditions [13]. The loss of water (18 mass units) from the molecular ion produces a characteristic fragment at mass-to-charge ratio 210 [M-18]⁺, which serves as evidence for the presence of the hydroxyl group [14]. This dehydration process represents a common fragmentation pathway for hydroxy fatty acids and provides moderate intensity signals in the mass spectrum [14].

The alpha-cleavage reaction adjacent to the hydroxyl group at position 3 generates the diagnostically important fragment ion at mass-to-charge ratio 103 [13]. This fragment represents the base peak in the mass spectrum and provides definitive confirmation of the 3-hydroxy substitution pattern. The formation of this fragment involves cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon, with charge retention on the carboxyl-containing portion of the molecule [13].

For trimethylsilyl (TMS) derivatives commonly used in gas chromatography-mass spectrometry analysis, characteristic silyl fragments appear at mass-to-charge ratios 73 and 75, corresponding to [(CH₃)₃Si]⁺ and [(CH₃)₂SiOH]⁺ respectively [15]. These fragments serve as diagnostic indicators for the presence of hydroxyl groups in the original molecule and differentiate hydroxy fatty acids from other polar fatty acid derivatives [15].

The fragmentation pattern also includes the loss of an acetyl group (43 mass units) from the molecular ion, generating a fragment at mass-to-charge ratio 185 [M-43]⁺. This fragmentation represents a common pathway for fatty acids and provides strong intensity signals in the mass spectrum [16]. Additional fragments include the carboxyl fragment [COOH]⁺ at mass-to-charge ratio 45 and rearrangement products such as the acetic acid fragment at mass-to-charge ratio 60 [17].

Fragment m/zFragment OriginRelative IntensitySignificance
228 [M]⁺Molecular ionWeakMolecular weight confirmation
210 [M-18]⁺Loss of H₂OModerateCharacteristic of hydroxyl group
185 [M-43]⁺Loss of C₂H₃O (acetyl)StrongFatty acid fragmentation
103α-cleavage at hydroxyl positionBase peakDiagnostic for 3-hydroxy position
73Trimethylsilyl fragment [(CH₃)₃Si]⁺DiagnosticTMS derivative marker
75Silanol fragment [(CH₃)₂SiOH]⁺DiagnosticTMS derivative marker
45Carboxyl fragment [COOH]⁺WeakCommon fatty acid fragment
60Acetic acid fragmentModerateRearrangement product

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

228.17254462 g/mol

Monoisotopic Mass

228.17254462 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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